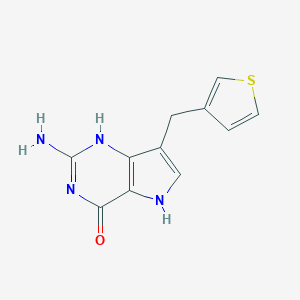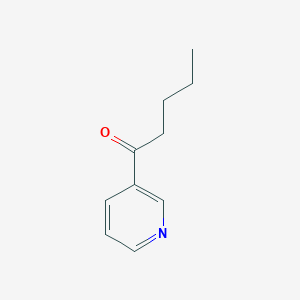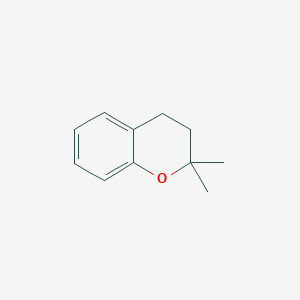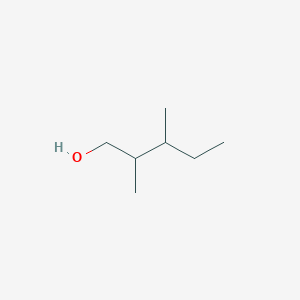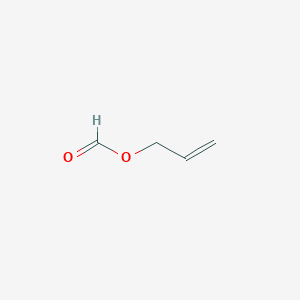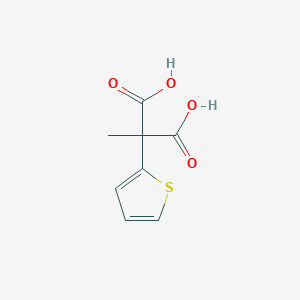
Methyl(2-thienyl)malonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl(2-thienyl)malonic acid is an organic compound with the molecular formula C8H8O4S. It is also known as 2-Thienylmalonic acid methyl ester. The compound has a thienyl ring attached to the malonic acid moiety. It is widely used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
Methyl(2-thienyl)malonic acid has been shown to exhibit various biological activities. It is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine, which can enhance cognitive function.
Effets Biochimiques Et Physiologiques
Methyl(2-thienyl)malonic acid has been shown to exhibit various biochemical and physiological effects. It has been shown to enhance cognitive function, improve memory, and increase alertness. The compound has also been shown to exhibit anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl(2-thienyl)malonic acid has several advantages for lab experiments. It is readily available, easy to handle, and exhibits high purity and stability. However, the compound has some limitations, including its potential toxicity and limited solubility in some solvents.
Orientations Futures
There are several future directions for the research and development of Methyl(2-thienyl)malonic acid. These include the synthesis of novel derivatives with enhanced biological activity, the investigation of its potential applications in the treatment of neurological disorders, and the development of new methods for its synthesis. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of the compound.
In conclusion, Methyl(2-thienyl)malonic acid is a versatile compound with numerous potential applications in scientific research. Its unique properties make it an attractive building block for the synthesis of various organic compounds and materials. Further research is needed to fully understand its potential applications and limitations.
Méthodes De Synthèse
The synthesis of Methyl(2-thienyl)malonic acid can be achieved through various methods. One of the most commonly used methods involves the reaction of 2-thiophenecarboxylic acid with methyl malonic acid in the presence of a catalyst such as p-toluenesulfonic acid. The reaction yields the desired product in high yield and purity.
Applications De Recherche Scientifique
Methyl(2-thienyl)malonic acid has numerous applications in scientific research. It is widely used in the synthesis of various organic compounds such as heterocycles, pharmaceuticals, and agrochemicals. The compound has also been used as a building block for the synthesis of novel materials such as polymers and liquid crystals.
Propriétés
Numéro CAS |
126899-44-3 |
|---|---|
Nom du produit |
Methyl(2-thienyl)malonic acid |
Formule moléculaire |
C8H8O4S |
Poids moléculaire |
200.21 g/mol |
Nom IUPAC |
2-methyl-2-thiophen-2-ylpropanedioic acid |
InChI |
InChI=1S/C8H8O4S/c1-8(6(9)10,7(11)12)5-3-2-4-13-5/h2-4H,1H3,(H,9,10)(H,11,12) |
Clé InChI |
ZAKIIHLBNJRPFO-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CS1)(C(=O)O)C(=O)O |
SMILES canonique |
CC(C1=CC=CS1)(C(=O)O)C(=O)O |
Synonymes |
Methyl-2-thienylpropanedioic Acid; 2-Methyl-2-(2-thienyl)propanedioic Acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



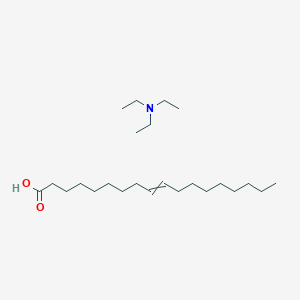
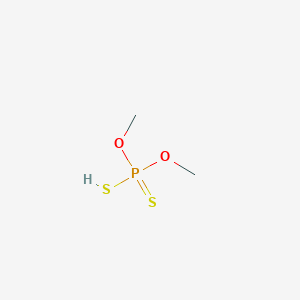
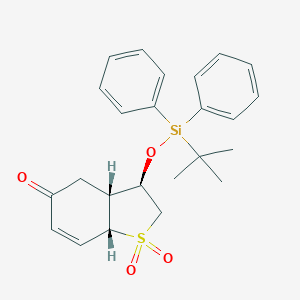
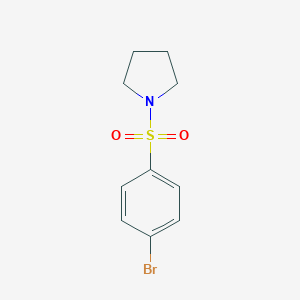
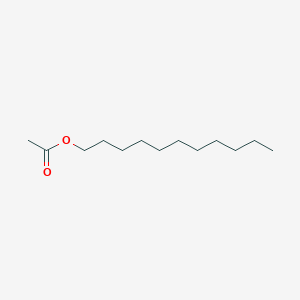
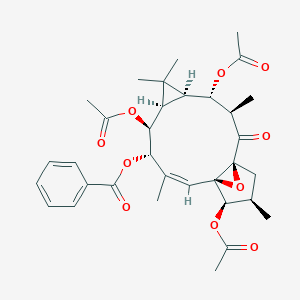
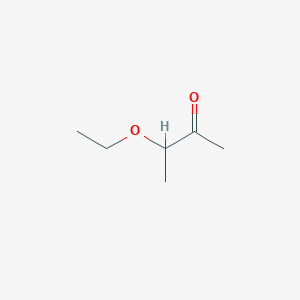
![(-)-(S)-5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-methoxybenzamide](/img/structure/B156731.png)
![(1r,3s,5r)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol](/img/structure/B156732.png)
